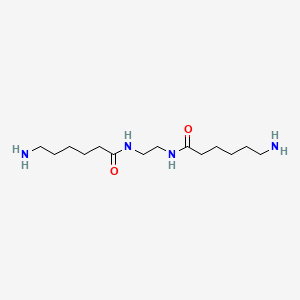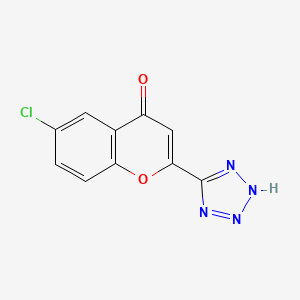![molecular formula C33H29CuK3N4O6 B14679147 copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate CAS No. 28853-00-1](/img/structure/B14679147.png)
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with copper and potassium ions, which imparts unique chemical and physical properties. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is crucial for oxygen transport in blood.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate can be achieved through several methods:
Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves reacting basic copper(II) carbonate with the appropriate carboxylic acid to form the copper carboxylate complex.
Reaction of Sodium Salt of Carboxylic Acid with Copper(II) Sulfate: This method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate in an aqueous solution.
Reaction of Copper(II) Acetate with Carboxylic Acid in Ethanol-Water Solution: This method is particularly useful when the carboxylic acid is insoluble in water but soluble in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the copper ion.
Substitution: The compound can participate in substitution reactions, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands that can replace existing ones in the coordination complex.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
科学研究应用
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific pathways in diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with molecular targets, influencing pathways such as electron transport and catalysis. The porphyrin ring structure allows for interactions with a wide range of molecules, making it versatile in its applications .
相似化合物的比较
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron instead of copper.
Chlorophyll: A magnesium-containing porphyrin complex involved in photosynthesis.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments.
Uniqueness
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is unique due to its specific coordination with copper and potassium ions, which imparts distinct chemical and physical properties compared to other porphyrin complexes.
属性
CAS 编号 |
28853-00-1 |
|---|---|
分子式 |
C33H29CuK3N4O6 |
分子量 |
758.4 g/mol |
IUPAC 名称 |
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
InChI |
InChI=1S/C33H34N4O6.Cu.3K/c1-6-18-10-19-11-27-20(7-2)15(3)23(35-27)13-24-16(4)21(8-9-28(38)39)31(36-24)22(12-29(40)41)32-30(33(42)43)17(5)25(37-32)14-26(18)34-19;;;;/h7,10-11,13-14,16,21H,2,6,8-9,12H2,1,3-5H3,(H5,34,35,36,37,38,39,40,41,42,43);;;;/q;+2;3*+1/p-5 |
InChI 键 |
ANCLEWHDVPMSMQ-UHFFFAOYSA-I |
规范 SMILES |
CCC1=CC2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C.[K+].[K+].[K+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
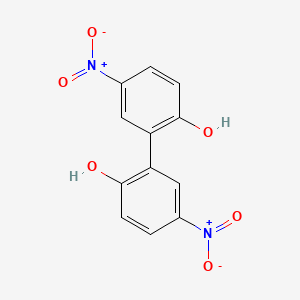
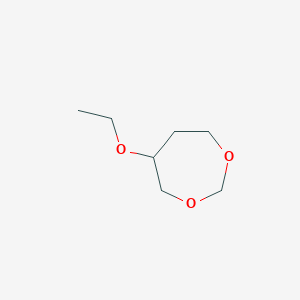
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
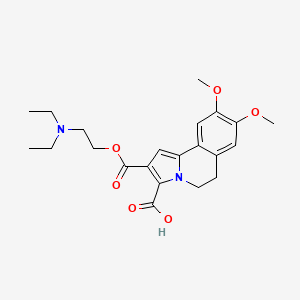
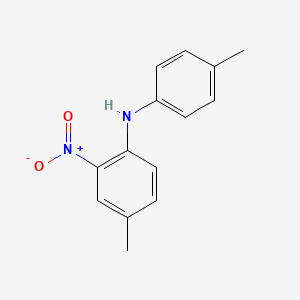

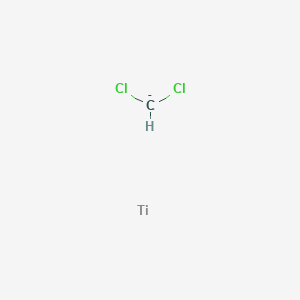
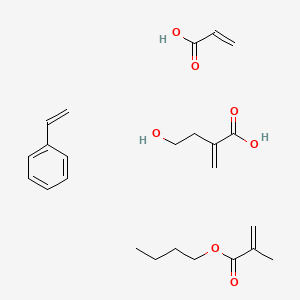
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
